molecular formula C21H23Cl2N3O2 B244717 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide

Katalognummer B244717
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: MRYICDIZIHHWFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained attention for its potential therapeutic applications. BAY 11-7082 is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating various cellular processes, including inflammation, immune response, and cell survival.

Wirkmechanismus

BAY 11-7082 exerts its effects by inhibiting the NF-κB pathway, which is involved in regulating various cellular processes, including inflammation, immune response, and cell survival. NF-κB is a transcription factor that regulates the expression of various genes involved in these processes. In response to stimuli, such as cytokines or pathogens, NF-κB is activated and translocates to the nucleus, where it binds to specific DNA sequences and regulates gene expression.
BAY 11-7082 inhibits the NF-κB pathway by targeting the inhibitor of κB kinase (IKK), which is a key enzyme involved in the activation of NF-κB. BAY 11-7082 binds covalently to the cysteine residue of the IKKβ subunit, thereby inhibiting its activity and preventing the activation of NF-κB. This results in the downregulation of various inflammatory mediators and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BAY 11-7082 can inhibit the production of various inflammatory mediators, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in various cell types, including macrophages and epithelial cells. BAY 11-7082 has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways, such as the caspase cascade and the intrinsic mitochondrial pathway.
In vivo studies have further demonstrated the anti-inflammatory and anti-cancer effects of BAY 11-7082. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, BAY 11-7082 has been shown to reduce inflammation and disease severity. In animal models of cancer, BAY 11-7082 has been shown to inhibit tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 11-7082 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This specificity also allows for the investigation of the role of NF-κB in various cellular processes and diseases.
However, BAY 11-7082 also has some limitations for lab experiments. One limitation is its stability, as it can degrade over time and under certain conditions, such as exposure to light or moisture. This can affect the reproducibility of experiments and the interpretation of results. Another limitation is its cytotoxicity, as high concentrations of BAY 11-7082 can induce cell death in non-cancerous cells. This can limit the use of BAY 11-7082 in certain experiments, such as those involving cell viability assays.

Zukünftige Richtungen

There are several future directions for the research and development of BAY 11-7082. One direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its stability and bioavailability, to improve its efficacy and reduce its toxicity. Additionally, the development of new derivatives and analogs of BAY 11-7082 may provide new insights into the structure-activity relationship and lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.

Synthesemethoden

The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-(4-butanoylpiperazin-1-yl)aniline to yield BAY 11-7082. The final product is then purified using various methods, such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

BAY 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Several studies have shown that BAY 11-7082 can inhibit the NF-κB pathway, which is involved in the regulation of various inflammatory mediators, such as cytokines and chemokines. As a result, BAY 11-7082 has been investigated as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer effects. Studies have demonstrated that BAY 11-7082 can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer models, such as breast cancer, prostate cancer, and leukemia. BAY 11-7082 has also been investigated as a potential sensitizer for chemotherapy and radiation therapy, as it can enhance the efficacy of these treatments.

Eigenschaften

Molekularformel

C21H23Cl2N3O2

Molekulargewicht

420.3 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide

InChI

InChI=1S/C21H23Cl2N3O2/c1-2-4-19(27)26-13-11-25(12-14-26)16-9-7-15(8-10-16)24-21(28)17-5-3-6-18(22)20(17)23/h3,5-10H,2,4,11-14H2,1H3,(H,24,28)

InChI-Schlüssel

MRYICDIZIHHWFS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.